molecular formula C10H8N2O3 B1342466 Methyl 3-formyl-1H-indazole-4-carboxylate CAS No. 433728-79-1

Methyl 3-formyl-1H-indazole-4-carboxylate

Cat. No. B1342466
CAS RN: 433728-79-1
M. Wt: 204.18 g/mol
InChI Key: CDBSKNBUJHKNGF-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indazole-4-carboxylate (MFC) is an organic compound with the molecular formula C9H7NO3. It is a derivative of indazole, a five-membered heterocyclic aromatic compound, and is a colorless solid. MFC is a versatile compound that has a wide range of applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis of Heteroaromatic Systems

Methyl 3-formyl-1H-indazole-4-carboxylate is utilized in the synthesis of complex heteroaromatic systems. For instance, it plays a role in the preparation of tricyclic heteroaromatic systems based on 2,4,6-trinitrotoluene. This process involves the synthesis of derivatives like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, demonstrating the compound's utility in creating intricate chemical structures (Starosotnikov et al., 2002).

Chemical Functionalization

This compound is also involved in chemodivergent functionalization processes. It is used in the C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This method produces a range of formylated indazoles and carboxylic acid esters of indazole derivatives, highlighting its role in diverse chemical functionalization techniques (Bhattacharjee et al., 2021).

Supramolecular Structure Studies

This compound contributes to understanding the supramolecular structures of NH-indazoles. Research on fluorinated NH-indazoles, including variants of this compound, helps in studying their crystal structures and the effects of substituting hydrogen atoms with fluorine. Such studies aid in comprehending the complex interactions and behaviors of these molecules (Teichert et al., 2007).

Photoreactions in Indazole Derivatives

Research indicates that this compound is involved in photoreactions. The UV irradiation of certain substituted indazoles leads to the formation of corresponding 3-formyl derivatives, demonstrating the role of this compound in photooxidation processes. This property is significant for understanding the photochemical behaviors of indazole derivatives (Land & Frasca, 1970).

ConclusionThe scientific research applications of this compound are diverse, encompassing the synthesis of complex heteroaromatic systems, chemical functionalization, supramolecular structure studies, and photoreactions

Scientific Research Applications of this compound

Synthesis of Heteroaromatic Systems

This compound plays a critical role in the synthesis of complex heteroaromatic systems. It's used in preparing tricyclic systems like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, showcasing its utility in the creation of sophisticated chemical structures (Starosotnikov, Vinogradov, & Shevelev, 2002).

Catalytic Applications

This compound is instrumental in catalytic processes like C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This demonstrates its versatility in chemical synthesis, particularly in producing formylated indazoles and related esters (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

X-ray Crystallography and Supramolecular Studies

The compound is used in studying the supramolecular structures of NH-indazoles. X-ray crystallography has elucidated the structures of related NH-indazoles, contributing to our understanding of molecular interactions and behaviors in these compounds (Teichert et al., 2007).

Photoreactions

This compound is involved in photoreactions, particularly in the formation of 3-formyl derivatives upon UV irradiation of substituted indazoles. This highlights its role in photochemical reactions and the potential for developing new photochemical synthesis methods (Land & Frasca, 1970).

Future Directions

Indazole derivatives, including Methyl 3-formyl-1H-indazole-4-carboxylate, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

Mechanism of Action

Target of Action

Methyl 3-formyl-1H-indazole-4-carboxylate is a complex compound with potential interactions with various targets. Indazole derivatives have been reported to interact with kinases such as CHK1, CHK2, and SGK . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and sgk . This interaction can lead to changes in cell cycle progression and DNA damage response .

Biochemical Pathways

Given its potential interaction with chk1, chk2, and sgk kinases , it may affect pathways related to cell cycle regulation and DNA damage response.

Result of Action

Given its potential interaction with chk1, chk2, and sgk kinases , it may influence cell cycle progression and DNA damage response.

properties

IUPAC Name

methyl 3-formyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-9(6)8(5-13)12-11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBSKNBUJHKNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609763
Record name Methyl 3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433728-79-1
Record name Methyl 3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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